molecular formula C8H18N2O B7824170 n-[3-(Dimethylamino)propyl]propanamide CAS No. 69278-66-6

n-[3-(Dimethylamino)propyl]propanamide

Cat. No.: B7824170
CAS No.: 69278-66-6
M. Wt: 158.24 g/mol
InChI Key: LPRTUAMEQDRMAZ-UHFFFAOYSA-N
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Description

Structural Context and Chemical Class within Amides

N-[3-(Dimethylamino)propyl]propanamide is an organic compound featuring a propanamide core structure linked to a dimethylamino-terminated propyl chain. Structurally, it is defined by the IUPAC name this compound and the chemical formula C8H18N2O. nih.gov The molecule can be deconstructed into two key functional components: an amide group and a tertiary amine group.

Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C8H18N2O nih.gov
Molecular Weight 158.24 g/mol nih.gov
Canonical SMILES CCC(=O)NCCCN(C)C nih.gov
InChIKey LPRTUAMEQDRMAZ-UHFFFAOYSA-N nih.gov
XLogP3 0.4 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

Broader Research Significance of Amide and Amine Functionalized Compounds

Compounds that contain both amide and amine functionalities are of significant interest in various scientific fields, particularly in medicinal chemistry, material science, and organic synthesis. researchgate.net

The amide bond is a cornerstone of biochemistry, forming the peptide links that constitute the backbone of proteins. spectroscopyonline.comlumenlearning.com Its stability under physiological conditions and its ability to act as both a hydrogen bond donor and acceptor make it a crucial feature in drug design and molecular recognition. numberanalytics.com Amides are present in approximately two-thirds of drug candidates and a quarter of all marketed pharmaceuticals, highlighting their importance. researchgate.net Their prevalence is seen in drugs with a wide range of therapeutic activities. researchgate.net

Amine functional groups are also widespread in biologically active molecules, including amino acids, hormones, and both natural and synthetic drugs. lumenlearning.com The basicity of the amine's nitrogen atom is a key aspect of its chemical reactivity. lumenlearning.com Tertiary amines, specifically, are common structural motifs in pharmaceuticals and serve as important intermediates in organic synthesis. youtube.com

The combination of these two functional groups in a single molecule, as seen in this compound, creates a versatile chemical scaffold. The presence of the basic amine group allows for salt formation, which can be used to modify the solubility and pharmacokinetic properties of a molecule. The amide group provides structural rigidity and hydrogen bonding capabilities. This duality makes such compounds valuable building blocks for more complex molecular architectures and for libraries of compounds screened for biological activity. nih.govnih.gov

Historical Development of Synthetic Methodologies for Related Chemical Structures

The synthesis of molecules like this compound relies on established and evolving methods for forming amide and amine bonds. The creation of the amide linkage is one of the most frequently performed reactions in medicinal chemistry. nih.gov

Historically, the most common method for synthesizing amides involves the reaction of a carboxylic acid with an amine. lumenlearning.comrsc.org This reaction often requires the "activation" of the carboxylic acid to make it more reactive. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. youtube.com Over the years, a wide array of coupling reagents has been developed to facilitate this reaction directly from the carboxylic acid and amine, avoiding the need for harsh intermediates. Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), are common in modern amide synthesis, including for challenging reactions with less reactive amines. nih.gov

The synthesis of the tertiary amine portion of related structures often involves the alkylation of a secondary amine. youtube.com A prominent method for this transformation is reductive amination. This process typically involves the reaction of a secondary amine with a ketone or aldehyde to form an enamine or iminium ion, which is then reduced in a subsequent step to yield the tertiary amine. youtube.comnih.gov

More recent advancements in synthetic chemistry have focused on developing more efficient and environmentally sustainable methods. These include the use of transition metal catalysts for direct amidation, which can reduce waste and improve reaction yields. numberanalytics.com Another innovative approach involves the condensation of potassium acyltrifluoroborates (KATs) with amines to form an intermediate that is then oxidized to the amide, a method that circumvents the need for traditional coupling agents. rsc.orgethz.ch These evolving strategies provide chemists with a diverse toolkit for the synthesis of complex amine- and amide-containing molecules.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]propanamide
Source PubChem
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InChI

InChI=1S/C8H18N2O/c1-4-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRTUAMEQDRMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20886040
Record name Propanamide, N-[3-(dimethylamino)propyl]-
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53201-66-4, 69278-66-6
Record name N-[3-(Dimethylamino)propyl]propanamide
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Record name Propanamide, N-(3-(dimethylamino)propyl)-
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Record name Propanamide, N-[3-(dimethylamino)propyl]-
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Record name Propanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(dimethylamino)propyl]propionamide
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Record name Amides, C19-23, N-[3-(dimethylamino)propyl]
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Synthetic Methodologies and Chemical Preparation

Established Reaction Pathways for Amide Formation

Two principal routes are well-documented for the formation of the amide bond in N-[3-(Dimethylamino)propyl]propanamide: carbodiimide-mediated coupling and the direct aminolysis of carboxylic acid derivatives.

Carbodiimide-mediated coupling is a widely employed method for forming amide bonds from carboxylic acids and amines under mild conditions. wikipedia.org Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, typically propanoic acid, facilitating nucleophilic attack by the primary amine of N,N-dimethyl-1,3-propanediamine. orgsyn.org The process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily converted to the desired amide. wikipedia.org

The general mechanism for this reaction is a cornerstone of peptide synthesis and is adapted for various amide preparations. wikipedia.orgluxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be incorporated to suppress side reactions and minimize racemization, although this is not a concern for the achiral this compound. luxembourg-bio.com The byproducts of these reactions, typically ureas, are often easily separable from the target compound. orgsyn.org For instance, when using the water-soluble EDC, the resulting urea (B33335) can be removed through aqueous extraction. luxembourg-bio.com

A more direct and often higher-yielding approach involves the aminolysis of an activated carboxylic acid derivative, such as an acyl chloride or an ester. nih.gov The reaction between propionyl chloride and N,N-dimethyl-1,3-propanediamine is a common example. In this pathway, the highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic primary amine of N,N-dimethyl-1,3-propanediamine. This reaction is typically rapid and exothermic, often carried out under inert atmospheric conditions to prevent reaction with moisture. The reaction releases hydrogen chloride (HCl) as a byproduct, which may be neutralized by an added base or by a second equivalent of the amine reactant.

Enzymatic methods, using lipases like Candida antarctica (Novozyme 435), also offer a pathway for the direct aminolysis of esters to form amides under mild conditions, demonstrating the versatility of aminolysis reactions. nih.gov

Precursor Chemistry and Reagent Selection

The synthesis of this compound fundamentally requires two key precursors: a three-carbon acylating agent and a diamine.

Acylating Agent: The propanoyl group is sourced from either Propanoic Acid or its more reactive derivatives like Propionyl Chloride . The choice depends on the synthetic route; propanoic acid is used in carbodiimide-mediated couplings, while propionyl chloride is used in direct aminolysis.

Amine Component: The amine precursor is N,N-Dimethyl-1,3-propanediamine (also known as 3-(Dimethylamino)-1-propylamine). sigmaaldrich.com This diamine possesses two distinct amine functionalities: a primary amine and a tertiary amine. The primary amine is significantly more nucleophilic and less sterically hindered, ensuring that it selectively reacts with the acylating agent to form the desired amide bond, leaving the tertiary amino group intact. sigmaaldrich.com The synthesis of this precursor can be achieved through methods like the hydrogenation of dimethylaminopropionitrile. google.com

The selection of coupling agents and other reagents is critical for the carbodiimide (B86325) pathway. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is a common choice due to its high efficiency and the water solubility of its urea byproduct, which simplifies purification. orgsyn.org

Optimization of Reaction Conditions and Parameters

To maximize yield and purity, reaction conditions must be carefully optimized. Key parameters include the choice of solvent and the stoichiometric relationship between the reactants.

The choice of solvent is crucial as it can influence reactant solubility, reaction rate, and the stability of intermediates. For carbodiimide-mediated reactions, aprotic polar solvents are often preferred.

Dichloromethane (DCM): A common solvent for both carbodiimide coupling and aminolysis of acyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds. luxembourg-bio.com

N,N-Dimethylformamide (DMF): Another suitable solvent, particularly for its ability to dissolve reactants and facilitate the reaction.

Tetrahydrofuran (THF): Used in similar amide formation reactions, such as the synthesis of N-[3-(dimethylamino)propyl]pentadecanamide, where it effectively dissolves the reactants. prepchem.com

Studies on related N-3-(Dimethylamino)propylacrylamides have shown that the nature of the organic solvent (e.g., tetrachloromethane, tetrahydrofuran, N,N-dimethylformamide) affects molecular association through hydrogen bonding, which can influence reactivity. researchgate.net

SolventReaction TypeRationale for UseReference
Dichloromethane (DCM)Carbodiimide Coupling / AminolysisInert, good solubility for reactants, used in two-phase systems for purification. luxembourg-bio.com
N,N-Dimethylformamide (DMF)Carbodiimide CouplingHigh polarity, good solvating power for reactants.
Tetrahydrofuran (THF)Carbodiimide CouplingEffective at dissolving reactants for amide formation. prepchem.com

The ratio of reactants is a critical parameter for optimizing the yield and minimizing side products. In the synthesis of related amides, specific stoichiometric ratios have been found to be effective. For instance, in a carbodiimide-mediated synthesis of a different N-[3-(dimethylamino)propyl] amide, the carboxylic acid and the coupling agent (carbonyl diimidazole) were used in a 1:1 molar ratio, while a slight excess (10%) of the N,N-dimethyl-1,3-propanediamine was added to ensure complete consumption of the activated acid. prepchem.com When using an acyl chloride, an excess of the amine (or the addition of a non-nucleophilic base like triethylamine) may be used to neutralize the HCl byproduct. orgsyn.org

Reaction TypeCarboxylic Acid/Derivative (eq.)Amine (eq.)Coupling Agent (eq.)NotesReference
Carbodiimide-Mediated Coupling1~1.11A slight excess of the amine helps drive the reaction to completion. prepchem.com
Direct Aminolysis (Acyl Chloride)1>2N/AOne equivalent of amine acts as the nucleophile, while the second acts as a base to neutralize HCl. Alternatively, 1 eq. of amine with 1 eq. of an external base can be used. orgsyn.org

Temperature and Pressure Influences on Yield and Purity

The yield and purity of this compound are significantly influenced by reaction temperature and pressure. While specific data for the synthesis of this particular compound is not extensively documented in publicly available literature, general principles of amidation reactions and data from the synthesis of related compounds provide valuable insights.

In the amidation of cinnamic acid, for instance, an increase in reaction temperature from room temperature to 60 °C has been shown to increase the product yield. analis.com.my However, further increases in temperature, such as to reflux conditions, can lead to a decrease in yield. analis.com.my This suggests that for the propanoylation of N,N-dimethyl-1,3-propanediamine, there is likely an optimal temperature range to maximize yield while minimizing the formation of byproducts from side reactions or degradation.

Pressure primarily comes into play when dealing with volatile reactants or when trying to influence reaction equilibria. For the synthesis of the precursor N,N-dimethyl-1,3-propanediamine from dimethylamine (B145610) and acrylonitrile (B1666552), the initial reaction is carried out at pressures ranging from 0.1 to 8.0 MPa, while the subsequent hydrogenation step is conducted at 2.0 to 12.0 MPa. google.comgoogle.com For the final amidation step to produce this compound, if low boiling point reactants like propanoyl chloride are used, the reaction might be conducted in a closed system to maintain the concentration of the reactant and drive the reaction to completion. However, for amidation with less volatile reagents like propanoic acid, the reaction is often carried out at atmospheric pressure, with temperature being the more critical parameter.

Table 1: General Influence of Temperature and Pressure on Amidation Reactions
ParameterGeneral Influence on YieldGeneral Influence on PurityTypical Range for Related Syntheses
TemperatureIncreases up to an optimal point, then may decrease due to side reactions or degradation.Can decrease at excessively high temperatures due to the formation of byproducts.30 °C to 90 °C analis.com.mygoogle.com
PressureSignificant for reactions involving volatile reactants; can shift equilibrium.Generally has a lesser direct effect on purity compared to temperature, but can influence side reactions with gaseous byproducts.Atmospheric to 12.0 MPa google.comgoogle.com

Purification and Isolation Techniques

Following the synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The purification process is crucial for obtaining a product of high purity.

Chromatographic Separation Methods

Chromatography is a powerful technique for the purification of amides and amines. For a basic compound like this compound, which contains a tertiary amine group, special considerations are necessary when using silica (B1680970) gel chromatography. The acidic nature of silica can lead to strong interactions with the basic amine, resulting in poor separation and recovery.

To mitigate this, several strategies can be employed:

Use of Amine-Modified Silica: Employing a stationary phase that has been functionalized with amine groups can prevent the unwanted interaction between the basic analyte and the silica surface.

Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine, to the eluent can help to saturate the acidic sites on the silica gel, allowing for the successful elution of the target compound.

For analytical purposes and for the isolation of impurities in preparative separation, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method. A typical mobile phase for a related compound, decanamide, N-[3-(dimethylamino)propyl]-, consists of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separations.

Recrystallization and Other Crystallization Techniques

Recrystallization is a common and effective method for purifying solid organic compounds. researchgate.net The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amides, polar solvents such as ethanol, acetone, and acetonitrile are often effective. researchgate.net 1,4-Dioxane has also been recommended as a suitable solvent for the recrystallization of amides. researchgate.net

The general procedure for recrystallization involves:

Dissolving the impure solid in a minimal amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals.

Collecting the crystals by filtration and washing them with a small amount of cold solvent.

Drying the crystals to remove any residual solvent.

For amines that are difficult to crystallize directly, conversion to a salt (e.g., hydrochloride) can facilitate purification by recrystallization. The purified salt can then be neutralized to regenerate the pure amine.

Table 2: Potential Recrystallization Solvents for Amides
SolventGeneral Applicability
EthanolGood for minor impurities. rochester.edu
AcetonitrileOften gives very good results for amides. researchgate.net
AcetoneA commonly used polar solvent. researchgate.net
1,4-DioxaneA recommended solvent for amide recrystallization. researchgate.net
WaterCan be effective for polar compounds. rochester.edu

Industrial Scale Synthesis Considerations and Process Chemistry

The industrial production of this compound would likely follow a multi-step process, with the synthesis of the precursor, N,N-dimethyl-1,3-propanediamine (DMAPA), being a key initial stage.

The synthesis of DMAPA is typically achieved through a two-step process:

Addition Reaction: Dimethylamine is reacted with acrylonitrile to form N,N-dimethylaminopropionitrile. This reaction is often carried out in a continuous fixed-bed reactor at temperatures between 10 °C and 120 °C and pressures from 0.1 to 8.0 MPa. google.comgoogle.com High conversion rates and selectivity (often exceeding 99%) are achievable under optimized conditions. researchgate.net

Hydrogenation: The resulting N,N-dimethylaminopropionitrile is then hydrogenated to DMAPA. This step is also frequently performed in a continuous fixed-bed reactor using a catalyst such as Raney-Ni. The reaction conditions for hydrogenation typically involve temperatures of 10 °C to 200 °C and pressures of 3 to 10 MPa. google.comgoogle.com The use of an alkaline co-catalyst, such as a sodium hydroxide (B78521) solution in an alcohol, can enhance the reaction, leading to yields of N,N-dimethyl-1,3-propanediamine of not less than 98%. google.com

For the final amidation step to produce this compound on an industrial scale, a continuous process would be favored to ensure consistent product quality and high throughput. The choice of propanoylating agent would be critical. While propanoyl chloride is highly reactive, it generates corrosive hydrogen chloride as a byproduct. Propanoic acid is less reactive but more environmentally benign. Propanoic anhydride (B1165640) offers a balance of reactivity without the formation of HCl.

Process optimization would focus on maximizing the conversion of DMAPA while minimizing the formation of byproducts. This would involve careful control of reaction temperature, pressure, and residence time in the reactor. Post-reaction, a continuous distillation or extraction process would be employed to separate the product from unreacted starting materials and any byproducts. The choice between distillation and liquid-liquid extraction would depend on the boiling points and solubility characteristics of the components in the reaction mixture. Given the basic nature of the product, pH-controlled extractions could also be a viable and cost-effective purification strategy on an industrial scale.

Chemical Reactivity and Transformation Studies

Fundamental Reactivity of Amide and Tertiary Amine Moieties

The N-[3-(dimethylamino)propyl]propanamide molecule incorporates both an amide and a tertiary amine functional group, each contributing distinct chemical properties. The tertiary amine, with its lone pair of electrons on the nitrogen atom, imparts basic and nucleophilic characteristics to the molecule. This allows it to react with acids to form ammonium (B1175870) salts.

In contrast, the amide group is significantly less basic and nucleophilic than the amine. This reduced reactivity is a result of the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. This resonance stabilization makes the amide bond robust and less susceptible to cleavage. The amide nitrogen is sp2-hybridized, contributing to a planar geometry that further enhances this stability. Consequently, amides are among the least reactive of the carboxylic acid derivatives. The structural framework of this compound combines the stability of the amide with the nucleophilic nature of the tertiary amine, creating a molecule with diverse potential for chemical interactions.

Oxidative Transformations

The presence of both a tertiary amine and an amide group in this compound opens avenues for various oxidative reactions. The tertiary amine is generally more susceptible to oxidation than the relatively stable amide moiety.

Reagents and Mechanisms of Oxidation

The oxidation of the tertiary amine group in this compound can be achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.gov The reaction with these reagents typically proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. This leads to the formation of an N-oxide, a compound where the nitrogen atom is bonded to an oxygen atom. nih.gov

The general mechanism for the N-oxidation of a tertiary amine by hydrogen peroxide involves the formation of a hydroxylamine (B1172632) intermediate which is then further oxidized to the N-oxide. With peroxy acids, the reaction is a direct transfer of an oxygen atom from the peroxy acid to the amine. Another potential, though less common, oxidative pathway could involve the N-dealkylation of the dimethylamino group, which has been observed in the oxidation of N,N-dimethylanilines. arkat-usa.org

Oxidizing AgentPotential Mechanism
Hydrogen Peroxide (H₂O₂)Nucleophilic attack of the amine on the peroxide, leading to the formation of the corresponding N-oxide. nih.govcir-safety.org
meta-Chloroperoxybenzoic acid (m-CPBA)Direct oxygen transfer from the peroxy acid to the tertiary amine, yielding the N-oxide. rsc.orgresearchgate.net

Product Analysis of Oxidation Reactions

The primary product expected from the oxidation of this compound is N-[3-(dimethylamino-N-oxide)propyl]propanamide . This transformation converts the tertiary amine into a highly polar N-oxide functional group while typically leaving the amide group intact under mild conditions.

The formation of the N-oxide can be confirmed through various analytical techniques. In Infrared (IR) spectroscopy, the N-O bond stretch appears as a characteristic absorption band. Nuclear Magnetic Resonance (NMR) spectroscopy would show a downfield shift of the signals corresponding to the methyl and methylene (B1212753) protons adjacent to the nitrogen atom due to the deshielding effect of the newly introduced oxygen atom. nih.gov Thin-layer chromatography (TLC) can also be employed to monitor the reaction, with the more polar N-oxide product exhibiting a lower retention factor (Rf) compared to the starting amine. nih.gov

Starting MaterialProductAnalytical Characterization Methods
This compoundN-[3-(dimethylamino-N-oxide)propyl]propanamideIR, NMR (¹H and ¹³C), TLC, Mass Spectrometry

Reductive Transformations

The amide functionality in this compound is the primary site for reductive transformations, as the tertiary amine group is generally stable under these conditions.

Reducing Agents and Reaction Pathways

The reduction of the amide group in this compound to an amine requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. byjus.commasterorganicchemistry.comorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the carbonyl oxygen, which is coordinated to the aluminum species, to form an iminium ion intermediate. A second hydride addition to the iminium ion then yields the final amine product.

Other catalytic methods for amide reduction have also been developed, employing catalysts based on metals like nickel, iron, platinum, and zinc, often in the presence of a hydrosilane as the hydride source. byjus.com These methods can offer advantages in terms of chemoselectivity and milder reaction conditions.

Reducing Agent/SystemReaction Pathway
Lithium Aluminum Hydride (LiAlH₄)Nucleophilic hydride addition to the amide carbonyl, followed by elimination of the oxygen and further reduction of the resulting iminium ion.
Catalytic Hydrogenation (e.g., Ni, Fe, Pt catalyst with a hydride source)Catalytic activation of the amide and subsequent reduction by a hydride source, such as a hydrosilane. byjus.com

Characterization of Reduction Products

The complete reduction of the amide group in this compound yields N¹,N¹,N³,N³-tetramethylpropane-1,3-diamine . This product is a diamine where the original propanamide carbonyl group has been converted to a methylene (-CH₂-) group.

The successful reduction can be verified by comparing the spectral data of the product with the starting material. In the IR spectrum, the characteristic C=O stretch of the amide (around 1650 cm⁻¹) will be absent in the product. In the ¹H NMR spectrum, the appearance of a new signal for the additional methylene group and the disappearance of the NH proton signal would confirm the transformation. The physical properties of the resulting diamine, such as its boiling point (145-146 °C) and density (0.779 g/mL at 25°C), can also be used for its characterization. google.com

Starting MaterialProductAnalytical Characterization Methods
This compoundN¹,N¹,N³,N³-tetramethylpropane-1,3-diamineIR, NMR (¹H and ¹³C), Mass Spectrometry, Boiling Point, Density

Nucleophilic Substitution Reactions and Derivatives

The tertiary amine group in this compound is a key site for nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of a variety of derivatives. For instance, the reaction with alkyl halides can lead to the formation of quaternary ammonium salts. These derivatives are of interest for their potential applications as surfactants and phase-transfer catalysts.

The synthesis of derivatives often starts from its precursor, 3-dimethylaminopropylamine (B130723) (DMAPA). DMAPA is a crucial intermediate in the industrial production of various compounds, including lubricants and coagulants. It is commercially produced through the reaction of dimethylamine (B145610) with acrylonitrile (B1666552), followed by hydrogenation. This readily available precursor can then be acylated to form a range of amides, including this compound.

While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, the general reactivity of amides provides a framework for understanding its potential transformations. The amide group itself is relatively stable and less reactive towards nucleophilic attack compared to other acyl derivatives like acid chlorides or anhydrides. However, under forcing conditions, it can undergo reactions such as hydrolysis or reduction.

Table 1: Illustrative Examples of Potential Nucleophilic Substitution Reactions and Derivatives

ReactantReaction TypePotential Product/Derivative
Alkyl Halide (e.g., CH₃I)QuaternizationQuaternary Ammonium Salt
Strong Acid (e.g., HCl)Acid-Base ReactionAmmonium Salt
Reducing Agent (e.g., LiAlH₄)ReductionDiamine

Note: This table is illustrative and based on the general reactivity of similar compounds, as specific experimental data for this compound is limited.

Acid-Base Equilibria and Protonation Behavior

The presence of the dimethylamino group confers basic properties to this compound, allowing it to participate in acid-base equilibria. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a protonated species. The extent of this protonation is dependent on the pH of the solution and is quantified by the pKa value of the conjugate acid.

Studies on the protonation constants of N-alkyl substituted diamines provide valuable insights into the likely acid-base behavior of this compound. The basicity of the amino group is influenced by the presence of the amide functionality. Research on a series of N-alkyl substituted diamines in aqueous solutions has shown a clear dependence of protonation constants on the molecular structure and the ionic strength of the medium.

The protonation of the tertiary amine can significantly impact the molecule's solubility and its interaction with other charged species in solution. This behavior is critical in applications where pH control is essential.

Table 2: Protonation Constants of Structurally Related Diamines

Aminelog K₁ (First Protonation)log K₂ (Second Protonation)
N,N-Dimethyl-1,3-propanediamine9.987.55
N-Ethyl-1,3-propanediamine10.598.32
N,N'-Diethyl-1,3-propanediamine10.788.52

Source: Data adapted from a study on the protonation constants of N-alkyl substituted diamines. These values provide an estimate of the expected pKa range for this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical factor in its storage, handling, and application. Degradation can occur through various pathways, including hydrolysis, thermal decomposition, and photochemical reactions.

The amide linkage in this compound is susceptible to hydrolysis, a reaction that is highly dependent on pH. Under acidic or basic conditions, the amide bond can be cleaved to yield propanoic acid and 3-dimethylaminopropylamine. The rate of this hydrolysis is generally slow at neutral pH but can be significantly accelerated in the presence of strong acids or bases and with the application of heat.

At elevated temperatures, this compound can undergo thermal decomposition. The specific decomposition products and pathways would depend on the temperature and the presence of other substances. Generally, amides can dehydrate at high temperatures, although this is more common for primary amides to form nitriles. For a secondary amide like this compound, complex fragmentation patterns could be expected. Without specific experimental studies, the exact thermal degradation profile remains speculative.

The susceptibility of this compound to photochemical degradation would depend on its ultraviolet (UV) absorption characteristics. Amide bonds can absorb UV radiation, which may lead to the excitation of electrons and subsequent bond cleavage. The presence of the tertiary amine group might also influence its photochemical reactivity. However, detailed studies on the photochemical degradation of this specific compound are not widely reported in the scientific literature.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of N-[3-(Dimethylamino)propyl]propanamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbons (¹³C).

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment within the molecule. The chemical shift (δ), multiplicity, and integral value of each signal are used to assign protons to their specific locations. The analysis of a related compound, propanamide, shows that protons on adjacent carbons will split each other's signals according to the n+1 rule.

The expected proton environments for this compound include the ethyl group of the propanamide moiety, the propyl chain linker, and the N,N-dimethylamino group. For a similar compound, 3-amino-N-[3-(dimethylamino)propyl]propanamide, the dimethylamino group protons (–N(CH₃)₂) show a characteristic signal at approximately 2.2 ppm. The amide proton (–NH–) typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Interactive Table: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Structural Fragment
a~ 1.1Triplet3HCH₃-CH₂-
b~ 2.2Quartet2H-CH₂-C(O)-
c~ 3.3Quartet2H-NH-CH₂-
d~ 1.7Quintet2H-CH₂-CH₂-CH₂-
e~ 2.3Triplet2H-CH₂-N(CH₃)₂
f~ 2.2Singlet6H-N(CH₃)₂
g~ 7.5Broad Singlet1H-C(O)NH-

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and nitrogen. For the related compound propanamide, three distinct carbon signals are observed, with the carbonyl carbon appearing at the highest chemical shift due to the strong deshielding effect of the attached oxygen atom.

In this compound, eight unique carbon environments are expected. The carbonyl carbon of the amide group is anticipated to have the largest chemical shift. The carbons of the N,N-dimethylamino group will appear as a single resonance, and the remaining methylene (B1212753) carbons will have shifts corresponding to their position relative to the nitrogen and amide functionalities.

Interactive Table: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Structural Fragment
1~ 10CH₃-CH₂-
2~ 30-CH₂-C(O)-
3~ 175-C(O)NH-
4~ 38-NH-CH₂-
5~ 27-CH₂-CH₂-CH₂-
6~ 57-CH₂-N(CH₃)₂
7~ 45-N(CH₃)₂

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the structural connectivity, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, cross-peaks would be expected between the protons of the ethyl group (a-b), and along the propyl chain (c-d, d-e). This confirms the sequence of the methylene groups.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. For example, it would show a correlation between the methyl protons at ~1.1 ppm and the methyl carbon at ~10 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. The molecular formula of this compound is C₈H₁₈N₂O.

The calculated exact mass for the protonated molecule [M+H]⁺ is 159.1497. An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and identifying any volatile impurities.

In a typical GC-MS analysis, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities. Potential impurities could include unreacted starting materials, such as 3-(dimethylamino)-1-propylamine, or by-products from the synthesis. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for each separated peak. This allows for the positive identification of impurities, even at trace levels, ensuring the quality and purity of the final compound. The analysis of fatty acid amidopropyl dimethylamines has shown this to be an effective method for identifying residual reactants like 3,3-dimethylaminopropylamine (B130723).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying individual components within a mixture. In the context of this compound, LC-MS is instrumental for purity assessment and identification, especially for a compound that is not highly volatile.

The process begins with the liquid chromatography stage, where the compound is passed through a column. The interaction between the compound and the stationary phase of the column dictates its retention time, which is a characteristic property under specific conditions (e.g., column type, mobile phase composition, and flow rate). Following separation by LC, the eluted compound is introduced into the mass spectrometer.

In the mass spectrometer, the this compound molecules are ionized. A common ionization technique for this type of molecule is Electrospray Ionization (ESI), which is a soft ionization method that typically produces protonated molecules [M+H]⁺. For this compound (molar mass 158.24 g/mol ), this would result in a singly charged ion at a mass-to-charge ratio (m/z) of approximately 159.25. High-resolution mass spectrometry can determine this mass with high accuracy, confirming the elemental formula.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the parent ion by inducing fragmentation and analyzing the resulting fragment ions. By selecting the [M+H]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint.

The fragmentation of the protonated molecule is predictable based on the locations of the amide and tertiary amine functional groups. Key fragmentation pathways would likely involve:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and would result in characteristic product ions.

Loss of the dimethylamino group: Fragmentation could occur adjacent to the tertiary amine, leading to the loss of a neutral dimethylamine (B145610) molecule or related fragments.

Cleavage along the propyl chain: The aliphatic chain connecting the two functional groups can also fragment, yielding a series of ions that help to confirm the length and structure of the linker.

The precise masses of these fragment ions allow for the reconstruction of the molecule's connectivity, providing unambiguous confirmation of the this compound structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). These frequencies are highly characteristic of the functional groups present in the molecule.

For this compound, the key functional groups that give rise to distinct spectral features are the secondary amide and the tertiary amine.

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 35003300 - 3500
C=O (Amide I)Stretching1630 - 16801630 - 1680
N-H (Amide II)Bending1520 - 1570Weak or absent
C-N (Amide)Stretching1200 - 13501200 - 1350
C-H (Alkyl)Stretching2850 - 30002850 - 3000
C-N (Tertiary Amine)Stretching1050 - 12501050 - 1250

The presence of strong absorption bands in the IR spectrum corresponding to the N-H stretch and the amide I (C=O stretch) and amide II (N-H bend) bands would be definitive evidence for the secondary amide group. The C-H stretching vibrations of the propyl and methyl groups would also be prominent. Raman spectroscopy would complement this by providing strong signals for the symmetric vibrations and the carbon backbone.

X-ray Crystallography for Solid-State Structure Determination

While the spectroscopic methods described above confirm the connectivity and functional groups, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique requires the growth of a suitable single crystal of the compound.

In a single-crystal X-ray diffraction experiment, a beam of monochromatic X-rays is directed at a single crystal of this compound. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the unit cell can be constructed.

From this electron density map, the positions of all non-hydrogen atoms can be determined with very high precision. This analysis yields precise bond lengths, bond angles, and torsion angles, providing a complete and detailed picture of the molecule's conformation in the solid state. This data is invaluable for understanding the steric and electronic effects that govern the molecule's shape.

Once the crystal structure is determined, Hirshfeld surface analysis can be performed. This is a computational method that partitions the crystal space into regions belonging to each molecule. The Hirshfeld surface is a graphical tool that helps to visualize and quantify the intermolecular interactions within the crystal.

For this compound, the key intermolecular interactions would be hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors. Hirshfeld surface analysis would reveal the nature and extent of these hydrogen bonds, as well as weaker van der Waals interactions, which collectively dictate how the molecules pack together in the crystal lattice. This analysis provides critical insight into the forces that stabilize the solid-state structure.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the chemical formula, C₈H₁₈N₂O.

The theoretical composition is calculated as follows:

Molar Mass = (8 * 12.011) + (18 * 1.008) + (2 * 14.007) + (1 * 15.999) = 158.24 g/mol

%C = (8 * 12.011 / 158.24) * 100 = 60.71%

%H = (18 * 1.008 / 158.24) * 100 = 11.46%

%N = (2 * 14.007 / 158.24) * 100 = 17.70%

%O = (1 * 15.999 / 158.24) * 100 = 10.11%

An experimental result from a combustion analysis that closely matches these theoretical values provides strong evidence for the purity and the assigned chemical formula of the compound.

Element Symbol Theoretical Mass %
CarbonC60.71%
HydrogenH11.46%
NitrogenN17.70%
OxygenO10.11%

An extensive search for scientific literature and data pertaining to the computational and theoretical modeling of this compound has revealed a significant lack of specific research on this particular compound. While general information regarding its basic chemical properties is available, in-depth studies and detailed research findings in the areas of quantum chemical calculations, conformational analysis, molecular dynamics, and theoretical reactivity prediction for this molecule are not readily found in publicly accessible scientific databases and literature.

Therefore, it is not possible to construct a thorough and scientifically accurate article that adheres to the detailed outline provided in the user request. Generating content for the specified sections without supporting research would lead to speculation and would not meet the required standards of accuracy and reliance on verifiable data.

Further research in the field of computational chemistry would be required to generate the specific data points and analyses requested for this compound.

Computational Chemistry and Theoretical Modeling

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Electrostatic Potentials)

Computational chemistry and theoretical modeling provide significant insights into the intermolecular interactions of n-[3-(Dimethylamino)propyl]propanamide . These non-covalent interactions are fundamental to understanding the compound's physical properties, chemical reactivity, and behavior in various environments. The key structural features influencing these interactions are the secondary amide group (-C(O)NH-) and the tertiary amine group (-N(CH₃)₂).

The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen atom). The tertiary amine group, with its lone pair of electrons on the nitrogen atom, acts as a hydrogen bond acceptor. The presence of these functionalities allows This compound to engage in a variety of intermolecular interactions, primarily hydrogen bonding and electrostatic interactions.

Hydrogen Bonding

Hydrogen bonds are the most significant intermolecular forces for This compound . The molecule possesses one hydrogen bond donor and two potential hydrogen bond acceptor sites, as indicated by computational predictions from databases like PubChem. mdpi.com This allows for the formation of a network of hydrogen bonds in the condensed phase.

Theoretical studies on related amide and amine compounds provide a basis for understanding the nature of these interactions. For instance, computational studies on simple amides complexed with methanol (B129727) have shown that the dominant hydrogen bonding occurs between the carbonyl oxygen of the amide and the hydroxyl group of methanol. mdpi.com This suggests that the carbonyl oxygen of This compound is a strong hydrogen bond acceptor.

Furthermore, research on similar flexible aminopropanol (B1366323) molecules, such as 3-dimethylaminopropan-1-ol, reveals the potential for both intramolecular and intermolecular hydrogen bonds. nih.gov In the case of This compound , an intramolecular hydrogen bond could potentially form between the amide proton (N-H) and the tertiary amine nitrogen. However, the formation of intermolecular hydrogen bonds with neighboring molecules is generally more prevalent in the solid state and in polar solvents.

In a pure environment, molecules of This compound can form dimers or larger aggregates through hydrogen bonding. A likely and strong interaction would be between the amide N-H of one molecule and the carbonyl oxygen of another. Another possibility is the interaction between the amide N-H and the tertiary amine nitrogen of a neighboring molecule.

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

Property Value Source
Hydrogen Bond Donor Count1PubChem mdpi.com
Hydrogen Bond Acceptor Count2PubChem mdpi.com
Topological Polar Surface Area32.3 ŲPubChem mdpi.com

This interactive table summarizes the key computed properties related to the hydrogen bonding potential of the molecule.

Electrostatic Potentials

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack, as well as regions of positive and negative electrostatic potential that drive intermolecular interactions.

For This compound , the MEP would show a region of high negative potential (typically colored red or orange) around the carbonyl oxygen atom due to the lone pairs of electrons and its high electronegativity. Another, likely less intense, negative region would be associated with the lone pair on the tertiary nitrogen atom. Conversely, a region of high positive potential (typically colored blue) would be located around the hydrogen atom of the amide group (N-H), making it the primary site for hydrogen bond donation. The alkyl regions of the molecule would exhibit a relatively neutral electrostatic potential.

These electrostatic features govern how the molecule interacts with itself and with other molecules. The positive potential on the amide hydrogen will be electrostatically attracted to the negative potentials on the carbonyl oxygen and tertiary nitrogen of adjacent molecules, reinforcing the hydrogen bonding network.

Table 2: Inferred Electrostatic Potential Characteristics of this compound Functional Groups

Functional Group Atom(s) Expected Electrostatic Potential Interaction Role
AmideCarbonyl Oxygen (O)NegativeHydrogen Bond Acceptor
AmideAmide Hydrogen (H)PositiveHydrogen Bond Donor
DimethylaminoTertiary Nitrogen (N)NegativeHydrogen Bond Acceptor
Alkyl ChainsCarbon & Hydrogen atomsNeutralvan der Waals Interactions

This interactive table outlines the anticipated electrostatic characteristics and interaction roles of the different parts of the molecule based on general principles of computational chemistry.

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of N-[3-(dimethylamino)propyl]propanamide, allowing for the separation of the compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development involves optimizing the stationary phase, mobile phase, and detector to achieve efficient separation and sensitive detection.

Reversed-Phase HPLC for Separation and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the purity assessment of this compound and related amide compounds. sielc.comsielc.comsielc.com In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 (ODS) column is a typical choice for the stationary phase. researchgate.net The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net To ensure good peak shape and reproducibility for basic compounds containing amine groups, an acid modifier like phosphoric acid or formic acid is frequently added to the mobile phase. sielc.comsielc.com Formic acid is particularly useful when the HPLC system is coupled with a mass spectrometer (MS) detector. sielc.com

Purity assessment by RP-HPLC allows for the quantification of the main peak corresponding to this compound and the detection of any impurities. This can include unreacted starting materials, such as N,N-dimethyl-1,3-propanediamine, or by-products from the synthesis. researchgate.net

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (ODS-3), 250 mm x 4.6 mm, 5 µmProvides a nonpolar stationary phase for hydrophobic interaction-based separation. researchgate.net
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water (v/v)Elutes the compound from the column; the acid modifier improves peak shape for the basic analyte. sielc.comsielc.com
Flow Rate1.0 mL/minEnsures adequate separation and reasonable analysis time. researchgate.net
DetectionUV at 210-240 nm or Mass Spectrometry (MS)UV detection is possible but may have low sensitivity; MS provides greater sensitivity and specificity. lcms.cz
Injection Volume20 µLStandard volume for introducing the sample into the HPLC system. sphinxsai.com
Chiral HPLC for Enantiomeric Purity

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image (enantiomer). Its structure, CCC(=O)NCCCN(C)C, lacks any stereocenters or chiral axes. As a result, the concept of enantiomeric purity is not applicable to this compound, and analysis by chiral HPLC is unnecessary. Chiral HPLC is a specialized technique used exclusively for separating enantiomers of chiral compounds. mdpi.comnih.gov

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC is essential for quantifying volatile impurities that may be present in the final product. researchgate.net These impurities are typically residual solvents used during the synthesis and purification processes.

Headspace GC (HS-GC) is the preferred method for this analysis. researchgate.net In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. This prevents the non-volatile components of the sample from contaminating the GC column. Common volatile impurities that can be monitored include methanol, ethanol, acetone, dichloromethane, and toluene (B28343). researchgate.net

ParameterTypical ConditionPurpose
TechniqueHeadspace Gas Chromatography (HS-GC)Analyzes volatile components without injecting the non-volatile sample matrix. researchgate.net
ColumnDB-624 or similar polar capillary columnProvides good separation for a wide range of common residual solvents.
Carrier GasHelium or NitrogenTransports the analytes through the column.
DetectorFlame Ionization Detector (FID)Offers high sensitivity for organic volatile compounds.
Oven ProgramTemperature gradient (e.g., 40°C hold, then ramp to 240°C)Separates solvents based on their boiling points and column interactions. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. thieme.de

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. Because this compound lacks a strong UV chromophore, visualization may require staining with an agent like potassium permanganate (B83412) or ninhydrin, which reacts with the amine functionality to produce a colored spot.

CompoundHypothetical Rf ValueDescription
Starting Material (e.g., Propanoic Acid)~0.5More polar starting material.
Starting Material (e.g., N,N-dimethyl-1,3-propanediamine)~0.2Polar diamine starting material.
Product (this compound)~0.4Product with intermediate polarity.

Note: Rf values are highly dependent on the specific mobile phase used and are for illustrative purposes only.

Electrophoretic Techniques for Charge-Based Separations

Electrophoretic techniques separate molecules based on their size and charge. Capillary electrophoresis (CE) is a high-resolution technique that uses a narrow-bore fused-silica capillary to separate a small volume of sample based on the migration of ions in an applied electric field.

Detailed Research Findings: The this compound molecule contains a tertiary dimethylamino group, which is basic. In an acidic or neutral buffer solution (pH below its pKa), this amine group will be protonated, conferring a net positive charge on the molecule. This positive charge makes the compound an ideal candidate for separation by capillary electrophoresis.

The separation mechanism in CE relies on the differential migration of analytes in an electric field. Positively charged ions like protonated this compound will migrate towards the cathode (negative electrode). The speed of migration is determined by the molecule's charge-to-size ratio. The technique is highly efficient and requires only nanoliter sample volumes. It can be used for both qualitative and quantitative analysis, as well as for purity determination by separating the main compound from charged impurities. nih.gov

ParameterDescriptionRelevance to AnalysisSource
Charge State Positively charged at pH < pKa (approx. 9-10)Allows migration in an electric field
Separation Mode Capillary Zone Electrophoresis (CZE)Separation based on charge-to-size ratio nih.gov
Detection Typically UV detection at low wavelengths (e.g., 200-214 nm) or indirect detection.Quantitation is possible with appropriate calibration.
Application Purity analysis, separation from charged impurities, quantitative analysis.High-resolution separation provides excellent purity assessment. nih.gov

Titrimetric Analysis for Purity and Content

Titrimetric analysis, or titration, is a classical quantitative chemical analysis method used to determine the concentration of an identified analyte. For basic compounds like this compound, acid-base titration is a highly accurate and reliable method for purity and content assessment.

Detailed Research Findings: Due to the presence of the basic tertiary amine group, this compound can be accurately assayed by non-aqueous acid-base titration. vedantu.comgfschemicals.commetrohm.com Water can act as a weak acid or base, which can interfere with the titration of very weak bases, leading to indistinct endpoints. vedantu.com Therefore, the titration is performed in a non-aqueous solvent system to enhance the basicity of the amine and provide a sharp, clear endpoint.

The standard procedure involves dissolving a precisely weighed sample in a suitable aprotic or amphiprotic solvent, such as glacial acetic acid, and titrating with a standardized solution of a strong acid, most commonly perchloric acid (HClO₄) in glacial acetic acid. metrohm.comslideshare.net The endpoint can be determined potentiometrically with a suitable electrode system or visually using an indicator like crystal violet. metrohm.com This method is widely used in pharmacopoeial assays for the purity determination of basic drugs. vedantu.comslideshare.net

Typical Conditions for Non-Aqueous Titration

Component Description Purpose Source
Analyte This compound The base to be quantified.
Solvent Glacial Acetic Acid Enhances the basicity of the weak amine. metrohm.com
Titrant 0.1 N Perchloric Acid in Glacial Acetic Acid A strong acid that provides a sharp endpoint. metrohm.comslideshare.net

| Endpoint Detection | Potentiometric or Visual Indicator (e.g., Crystal Violet) | To accurately determine the equivalence point. | metrohm.com |

Sample Preparation Strategies and Matrix Effects in Analysis

Sample preparation is a critical step to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances before analysis by techniques like chromatography or mass spectrometry. organomation.commlo-online.com The strategy chosen depends heavily on the nature of the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples).

Detailed Research Findings: For a basic compound like this compound, common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mlo-online.comresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. To extract this compound from an aqueous sample, the pH of the sample is adjusted to be basic (e.g., pH > 10) to ensure the amine is in its neutral, uncharged form. This increases its solubility in a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane), which is then used for the extraction. unt.edugaacademy.org

Solid-Phase Extraction (SPE): SPE uses a solid sorbent, packed into a cartridge, to separate components of a mixture. nih.govchromatographyonline.com For this compound, a cation-exchange SPE sorbent is highly effective. The sample is loaded onto the cartridge at a pH where the amine is protonated (positively charged), causing it to bind strongly to the negatively charged sorbent. Interfering, non-basic components are washed away. The pure analyte is then eluted by changing the pH to deprotonate it or by using a high-ionic-strength buffer. chromatographyonline.comyoutube.comyoutube.com

Matrix Effects: When using sensitive detection methods like mass spectrometry, components of the sample matrix can co-elute with the analyte and interfere with its ionization, causing either ion suppression or enhancement. mlo-online.com This "matrix effect" can lead to inaccurate quantification. Effective sample preparation is the primary way to minimize matrix effects. The use of a stable isotope-labeled internal standard, which behaves identically to the analyte during preparation and analysis, is the gold standard for correcting any remaining matrix effects. nih.gov

Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages Source
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on pH-dependent solubility. Simple, inexpensive. Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. mlo-online.com

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | High selectivity, high recovery, easily automated, concentrates the analyte. | Higher cost per sample, method development can be more complex. | nih.govchromatographyonline.comyoutube.com |

Applications in Materials Science and Polymer Chemistry

Role as a Monomer and Functional Building Block in Polymer Synthesis

DMAPMA's high reactivity allows it to readily participate in polymerization reactions, serving as a foundational component for a wide array of polymeric materials. sigmaaldrich.com The presence of the dimethylamino group imparts hydrophilicity and pH-sensitivity to the resulting polymers, making it a key monomer for the development of "smart" materials. sigmaaldrich.commdpi.com

DMAPMA can undergo homopolymerization to produce poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMA), a water-soluble cationic polymer. mdpi.comresearchgate.net However, it is more frequently used in copolymerization to combine its properties with those of other monomers.

Extensive research has been conducted on the copolymerization of DMAPMA with various comonomers:

With Acrylates and Methacrylates: Radical copolymerization of DMAPMA with methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA) has been studied in benzene. researchgate.net The reactivity ratios for the DMAPMA-MA pair were found to be close, indicating a tendency towards random copolymer formation. researchgate.net Studies involving copolymerization with n-dodecyl acrylate (DA) and n-dodecyl methacrylate (DMA) in toluene (B28343) have shown that the initial monomer concentration significantly affects the final copolymer composition. researchgate.net

For Hydrogel Synthesis: DMAPMA has been copolymerized with itaconic acid (IA) to create novel pH-sensitive hydrogels. researchgate.net It has also been copolymerized with diacetone acrylamide (B121943) (DAA) using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to synthesize self-healing, pH-responsive hydrogels. sigmaaldrich.comnih.gov

For Functional Copolymers: Copolymers of DMAPMA and methyl methacrylate (MMA) have been synthesized to create multifunctional amphiphilic materials that exhibit pH-, thermo-, and CO2-sensitivity. mdpi.com Well-defined cationic glycopolymers for potential gene delivery applications have been synthesized by copolymerizing DMAPMA hydrochloride with monomers like 2-lactobionamidoethyl methacrylamide (B166291) (LAEMA). rsc.orgresearchgate.net

Table 1: Reactivity Ratios in Copolymerization of DMAPMA (M1)

Comonomer (M2) r1 (DMAPMA) r2 Polymerization Conditions Reference
Methyl Acrylate (MA) 0.64 0.51 Benzene, 60°C researchgate.net
Dodecyl Dimethyl Propenyl Ammonium (B1175870) Chloride (C12DM) 0.46 15.52 Emulsion Polymerization researchgate.net
Decyl Dimethyl Vinylbenzyl Ammonium Chloride (C10MVBA) 1.19 35.77 Emulsion Polymerization researchgate.net

This table presents selected reactivity ratios from copolymerization studies. The values indicate the relative reactivity of the monomers toward the growing polymer chain.

DMAPMA can be polymerized through various radical polymerization techniques. Conventional free radical polymerization is commonly used, often initiated by thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) or potassium persulfate (KPS). researchgate.netrsc.org

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined DMAPMA-based polymers with controlled molecular weights and narrow polydispersity. researchgate.netrsc.org A typical RAFT polymerization of DMAPMA hydrochloride uses a chain transfer agent like 4-cyanopentanoic acid dithiobenzoate (CTP) and an initiator such as 4,4′-azobis(4-cyanovaleric acid) (ACVA). researchgate.netrsc.org

Kinetic studies of the emulsion copolymerization of DMAPMA have been performed. For one such system, the kinetic equation was determined to be Rp ∝ [M]0.64 [I]0.68 [S]0.41, where Rp is the rate of polymerization, and [M], [I], and [S] are the concentrations of monomer, initiator, and surfactant, respectively. researchgate.net This relationship suggests a mechanism involving both homogeneous and micellar nucleation. researchgate.net The activation energy for this specific copolymerization was found to be 34.50 kJ/mol. researchgate.net In another study, the activation energy for the copolymerization of DMAPMA with a cationic surfmer (C12DM) was 89.64 kJ/mol. researchgate.netdntb.gov.ua

Synthesis and Characterization of Polymeric Materials

The incorporation of DMAPMA into polymer chains allows for the synthesis of a variety of functional materials, most notably hydrogels and other smart polymers.

DMAPMA is a key component in the formation of pH-sensitive hydrogels due to the protonation/deprotonation of its tertiary amine groups in response to changes in environmental pH. researchgate.netpolysciences.com These hydrogels are typically synthesized via free radical polymerization in an aqueous solution, with a crosslinking agent to form the network structure. researchgate.netrsc.org

For instance, hydrogels composed of DMAPMA and itaconic acid (IA) have been synthesized using N,N-methylenebisacrylamide (MBA) as a crosslinker. researchgate.net Characterization using Fourier-transform infrared spectroscopy (FTIR) confirms the incorporation of both monomers into the polymer structure. researchgate.net Scanning electron microscopy (SEM) of these hydrogels reveals a porous network structure, which is crucial for their swelling behavior and ability to encapsulate other molecules. researchgate.net The mechanical properties of DMAPMA-based hydrogels can be poor, but they can be significantly improved. By conducting the polymerization in the presence of a lyotropic liquid crystal template like cetyltrimethylammonium bromide (CTAB), the compression moduli of the resulting hydrogels were increased by nearly tenfold (from ~3.0 to 30.0 kPa). rsc.org

The ability to copolymerize DMAPMA with other monomers enables the creation of functional polymers with properties that can be tuned for specific applications. mdpi.com By combining the pH-sensitivity of DMAPMA with the properties of other functional monomers, multi-stimuli-responsive polymers can be developed.

An example is the synthesis of amphiphilic copolymers of DMAPMA with the hydrophobic monomer methyl methacrylate (MMA). mdpi.com These copolymers exhibit not only pH-responsiveness but also thermo- and CO2-sensitivity in aqueous solutions. mdpi.com The introduction of DMAPMA into thermoresponsive polymer brushes has also been shown to increase the phase separation temperatures of the copolymer solutions, allowing for fine-tuning of their thermal response. mdpi.com Furthermore, self-healing hydrogels have been fabricated from quaternized DMAPMA copolymers, which possess antimicrobial properties and can release drugs in a pH-sensitive manner. nih.gov

Crosslinking Chemistry and Network Formation in Polymer Systems

The formation of a three-dimensional network is essential for creating stable hydrogels and other crosslinked polymeric materials from DMAPMA. This is typically achieved by including a difunctional or multifunctional crosslinking agent during the polymerization process. rsc.orgnih.gov

N,N'-methylenebisacrylamide (BIS or MBA) is a commonly used crosslinker in the free radical polymerization of DMAPMA-based hydrogels. researchgate.netrsc.org The crosslinker reacts with the growing polymer chains, forming covalent bonds that link them together into a network. The concentration of the crosslinker is a critical parameter that influences the properties of the final material; a higher crosslinking density generally leads to a more rigid gel with a lower swelling capacity. mdpi.com

In addition to conventional crosslinkers, dynamic crosslinking chemistries have been employed. For example, self-healing hydrogels were prepared using a quaternized DMAPMA-DAA copolymer and polyethylene (B3416737) oxide (PEO) diacylhydrazide as a crosslinking agent. nih.gov This system forms acylhydrazone bonds, which are reversible and impart self-healing properties to the hydrogel network. nih.gov The crosslinking of polymer chains can also be achieved after polymerization (post-polymerization crosslinking) by using prepolymers with reactive groups that can be linked by a crosslinker compound. mdpi.com This approach offers a versatile method for controlling network structure and properties. mdpi.com

Surface Modification and Interface Engineering

The dual functionality of N-[3-(Dimethylamino)propyl]propanamide, with both a hydrogen bond acceptor site and a nucleophilic tertiary amine, makes it a valuable building block for molecules designed for surface and interface applications. While detailed studies on its direct use for surface modification are not extensively documented, its role as a precursor in the synthesis of surface-active agents is recognized. The dimethylamino group can be quaternized to create cationic species, a common strategy for producing molecules that readily adsorb onto negatively charged surfaces, thereby modifying their properties.

Industrial Chemical Applications

In an industrial context, this compound is primarily utilized as a chemical intermediate in the production of a range of materials, including polymers and surfactants. Its properties allow it to serve as a foundational component for developing specialized chemicals for various manufacturing processes.

The molecular structure of this compound is foundational for the synthesis of certain surfactants and emulsifiers. The compound itself can be considered a precursor to more complex amphiphilic molecules. By reacting the parent amine, N,N-Dimethyl-1,3-propanediamine (DMAPA), with fatty acids, a range of N-[3-(dimethylamino)propyl] fatty amides are produced which function as surfactants. wikipedia.org These derivatives are noted for their use in personal care products. wikipedia.org

Several long-chain derivatives, which incorporate the N-[3-(dimethylamino)propyl] amide structure, are established as effective surfactants and emulsifiers in various applications.

Table 1: Related N-[3-(dimethylamino)propyl] Amide Surfactants

Compound Name CAS Number Application/Function
N-[3-(Dimethylamino)propyl]oleamide 109-28-4 Cationic emulsifier in cosmetics like lotions and shampoos. chemicalbook.com
N-[3-(Dimethylamino)propyl]stearamide 7651-02-7 Surfactant intermediate. chemicalbook.com
Amides, coco, N-[3-(dimethylamino)propyl]- 68140-01-2 Surface active agents, cleaning agents. nih.gov

The potential for this compound to be incorporated into polymer systems suggests its utility in the formulation of adhesives and coatings. While specific formulations using this exact compound are not widely detailed, a closely related monomer, N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA), is used in paints and coating materials. kjchemicals.co.jp The reactivity of such molecules allows them to be polymerized to form resins that are essential components of modern adhesives and coatings. smolecule.com

The utility of cationic polymers as retention aids and flocculants is a key aspect of modern papermaking. While direct application of this compound is not specified, the related monomer N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) is listed for use as a chemical for paper making, likely as a precursor to cationic polyacrylamides. kjchemicals.co.jp These polymers enhance the retention of fine particles and improve drainage during the paper formation process.

The ability of compounds containing amine functionalities to interact with textile fibers makes them suitable candidates for fiber modification agents. Such agents can impart properties like static resistance, improved dyeability, and a softer feel. The related N-[3-(Dimethylamino)propyl]methacrylamide is used to create polymers that can serve as biocompatible coatings, indicating the potential for this class of compounds in surface modification of fibrous materials. sigmaaldrich.com

Environmental Chemistry and Degradation Studies

Environmental Fate and Persistence Assessment

The environmental fate of a chemical describes its transport and transformation in the environment. Persistence, measured by a substance's half-life in different media, is a key factor in its potential to cause long-term environmental effects.

Currently, there are no specific studies detailing the environmental distribution or persistence of n-[3-(Dimethylamino)propyl]propanamide. Based on its structure, it is expected to be water-soluble due to the polar amide and amine groups. This high water solubility suggests that the primary environmental compartment of concern would be the hydrosphere (water bodies). Its potential to adsorb to soil and sediment would depend on factors like soil organic carbon content and pH, which influences the protonation state of the tertiary amine group.

Table 8.1: Environmental Persistence Data for this compound (Note: The following data are placeholders as specific experimental values are not available in the literature.)

Environmental CompartmentHalf-life (t1/2)Data Source
WaterData not availableN/A
SoilData not availableN/A
SedimentData not availableN/A
AirData not availableN/A

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like hydrolysis and oxidation.

Hydrolysis: The amide bond in this compound is theoretically susceptible to hydrolysis, which would cleave the molecule into propanoic acid and N,N-dimethyl-1,3-propanediamine. The rate of this reaction is highly dependent on pH and temperature. However, specific experimental data on the hydrolysis half-life of this compound under various environmental conditions are not documented.

Oxidation: The tertiary amine group could be susceptible to oxidation by environmental oxidants like hydroxyl radicals in the atmosphere or water. Studies on other tertiary alkylamines show they can be degraded by processes like ozonation and chlorination in water treatment systems, typically yielding secondary amines and aldehydes. rsc.orgnih.gov

Biodegradation Studies in Aquatic and Terrestrial Systems

Biodegradation is the breakdown of organic matter by microorganisms. It is a crucial process for the removal of chemicals from the environment.

No specific studies on the biodegradation of this compound were found. Generally, short-chain aliphatic amides and amines can be biodegradable. The potential pathway for biodegradation could involve the initial cleavage of the amide bond by amidase enzymes or N-dealkylation at the tertiary amine group by microbial enzymes. nih.gov The resulting products, propanoic acid and N,N-dimethyl-1,3-propanediamine, are compounds that are more likely to be readily biodegradable.

Table 8.2: Biodegradability Assessment of this compound (Note: The following data are placeholders as specific experimental values are not available in the literature.)

Test Type (e.g., OECD 301)ResultDegradation (%)Timeframe
Ready BiodegradabilityData not availableN/AN/A
Inherent BiodegradabilityData not availableN/AN/A

Environmental Monitoring and Analytical Challenges in Complex Samples

Effective environmental monitoring requires robust analytical methods to detect and quantify a substance in complex matrices like water, soil, and biota.

There are no standardized analytical methods published specifically for the detection of this compound in environmental samples. The analysis of small, polar, and water-soluble compounds like this presents challenges, including potential for poor retention on standard reversed-phase chromatography columns and low detector response.

Potential analytical techniques could include:

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS).

Derivatization of the amine or amide group to enhance detectability and chromatographic performance. nih.gov

Capillary Electrophoresis (CE) , which is well-suited for separating small, charged molecules. nih.gov

Developing and validating such methods would be a critical first step for any future environmental monitoring or fate studies. High-resolution mass spectrometry has been used to detect a range of amines and amides in atmospheric samples and could be adapted for this compound. copernicus.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(Dimethylamino)propyl]propanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 3-(dimethylamino)propylamine with propionic acid derivatives. A two-step approach is common:

Activation : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group of propionic acid .

Amidation : React the activated intermediate with 3-(dimethylamino)propylamine under inert conditions (argon/nitrogen) at 0–25°C for 12–24 hours.

  • Optimization : Monitor pH (maintain ~7–8 with triethylamine) and use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Purity can be enhanced via column chromatography (silica gel, methanol/dichloromethane eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Use 1H^1H-NMR to verify dimethylamino protons (δ 2.1–2.3 ppm) and amide NH (δ 6.5–7.0 ppm, broad). 13C^{13}C-NMR should show carbonyl at ~170 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak (expected m/z: 173.2 for C8H17N2OC_8H_{17}N_2O) .
  • HPLC : Reverse-phase C18 column with UV detection at 210 nm for purity assessment .

Q. What are the primary stability concerns for this compound under varying storage conditions?

  • Key Factors :

  • Moisture Sensitivity : The dimethylamino group may hydrolyze in acidic/neutral aqueous media. Store in desiccated containers under inert gas .
  • Temperature : Decomposition observed above 40°C; recommend refrigeration (2–8°C) for long-term storage .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does this compound interact with fluorinated sulfonamide derivatives, and what applications arise from such modifications?

  • Fluorinated Derivatives : Reaction with perfluorinated sulfonyl chlorides (e.g., perfluorooctanesulfonyl chloride) yields amphiphilic compounds with applications in:

  • Materials Science : Fluorinated surfactants for coatings with low surface energy .
  • Biomedical Probes : Fluorinated tags for 19F^{19}F-NMR studies of protein interactions .
    • Synthetic Protocol : Use Schotten-Baumann conditions (aqueous base, dichloromethane) at 0°C for sulfonamide bond formation .

Q. What enzymatic or biological systems are most suitable for studying this compound’s interactions, given its structural features?

  • Target Systems :

  • Cholinesterases : The dimethylamino group mimics acetylcholine’s quaternary ammonium moiety. Use Ellman’s assay to measure inhibition kinetics .
  • G-Protein-Coupled Receptors (GPCRs) : Radioligand binding assays (e.g., 3H^3H-labeled compound) to assess affinity for aminergic receptors .
    • Contradictions : suggests potential enzyme inhibition, while notes surfactant-like behavior; validate specificity via counter-screening .

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

  • Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess nucleophilic sites (e.g., dimethylamino group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
    • Validation : Cross-reference computational results with experimental pKa\text{p}K_a measurements (expected ~9.5 for tertiary amine) .

Data Contradictions and Resolutions

  • Biological Activity : highlights enzyme probe potential, while emphasizes surfactant properties. Resolve by testing in dual-concentration assays (low µM for enzymes vs. mM for surfactants) .
  • Fluorinated Derivatives : reports fluorinated sulfonamides, but notes variability in fluorination positions. Use 19F^{19}F-NMR to confirm regiochemistry .

Methodological Best Practices

  • Safety : Despite limited hazard data ( ), handle with nitrile gloves and fume hood due to amine reactivity .
  • Data Reproducibility : Source reagents from certified suppliers (e.g., PubChem/NIST-validated compounds) to avoid batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.